molecular formula C8H15NO B15257233 1-(Azetidin-3-yl)pentan-1-one

1-(Azetidin-3-yl)pentan-1-one

Cat. No.: B15257233
M. Wt: 141.21 g/mol
InChI Key: CYBOAKWMCFKVHD-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)pentan-1-one is a chemical compound with the molecular formula C8H15NO It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-yl)pentan-1-one can be synthesized through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . These reactions typically require specific catalysts and conditions to proceed efficiently.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. For instance, azetidine derivatives have been shown to inhibit tubulin polymerization, which affects cell division and has potential anticancer properties . The compound may also interact with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 3-Allylazetidin-2-one
  • 3-(Buta-1,3-dien-1-yl)azetidin-2-one

Comparison: 1-(Azetidin-3-yl)pentan-1-one is unique due to its specific structural features and reactivity. Compared to other azetidine derivatives, it may exhibit different biological activities and chemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(azetidin-3-yl)pentan-1-one

InChI

InChI=1S/C8H15NO/c1-2-3-4-8(10)7-5-9-6-7/h7,9H,2-6H2,1H3

InChI Key

CYBOAKWMCFKVHD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1CNC1

Origin of Product

United States

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